Methyl 2-formyl-6-methylisonicotinate
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Overview
Description
Methyl 2-formyl-6-methylisonicotinate is an organic compound with the molecular formula C9H9NO3 It is a derivative of isonicotinic acid and features a formyl group and a methyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-formyl-6-methylisonicotinate can be synthesized through several methods. One common approach involves the reaction of isonicotinic acid with methanol in the presence of sulfuric acid as a catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the synthesis while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-formyl-6-methylisonicotinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 2-carboxy-6-methylisonicotinic acid.
Reduction: 2-hydroxymethyl-6-methylisonicotinate.
Substitution: 2-formyl-6-halogenomethylisonicotinate.
Scientific Research Applications
Methyl 2-formyl-6-methylisonicotinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-formyl-6-methylisonicotinate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Methyl 2-formyl-6-methylisonicotinate can be compared with other similar compounds such as:
Methyl isonicotinate: Lacks the formyl and methyl groups, making it less reactive in certain chemical reactions.
Methyl nicotinate: Similar structure but with different substitution patterns, leading to variations in chemical and biological properties.
2-nitrotoluene: An isomer with a nitro group instead of a formyl group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C9H9NO3 |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
methyl 2-formyl-6-methylpyridine-4-carboxylate |
InChI |
InChI=1S/C9H9NO3/c1-6-3-7(9(12)13-2)4-8(5-11)10-6/h3-5H,1-2H3 |
InChI Key |
VAGVEQGDRLECIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C=O)C(=O)OC |
Origin of Product |
United States |
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